molecular formula C12H8INO2 B7981346 3-Iodo-4-nitro-1,1'-biphenyl

3-Iodo-4-nitro-1,1'-biphenyl

Cat. No.: B7981346
M. Wt: 325.10 g/mol
InChI Key: MGMDLJUMWXFQFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Iodo-4-nitro-1,1’-biphenyl is an organic compound with the molecular formula C₁₂H₈INO₂ It is a derivative of biphenyl, where the biphenyl core is substituted with an iodine atom at the third position and a nitro group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-4-nitro-1,1’-biphenyl typically involves the iodination of 4-nitrobiphenyl. One common method is the electrophilic aromatic substitution reaction, where 4-nitrobiphenyl is treated with iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions. The reaction proceeds as follows:

  • Dissolve 4-nitrobiphenyl in a suitable solvent, such as acetic acid.
  • Add iodine and an oxidizing agent to the solution.
  • Heat the reaction mixture to a specific temperature, usually around 80-100°C, and maintain it for a certain period.
  • After completion, cool the reaction mixture and isolate the product by filtration or extraction.

Industrial Production Methods: Industrial production of 3-Iodo-4-nitro-1,1’-biphenyl may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 3-Iodo-4-nitro-1,1’-biphenyl undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form more complex biphenyl derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.

    Reduction Reactions: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Coupling Reactions: Palladium catalysts with boronic acids or esters in the presence of a base like potassium carbonate.

Major Products:

    Substitution Reactions: Products with different substituents replacing the iodine atom.

    Reduction Reactions: 3-Amino-4-nitro-1,1’-biphenyl.

    Coupling Reactions: Various biphenyl derivatives with extended aromatic systems.

Scientific Research Applications

3-Iodo-4-nitro-1,1’-biphenyl has several scientific research applications:

    Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.

    Materials Science: Used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

    Medicinal Chemistry: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Biological Studies: Used in studies involving enzyme inhibition and receptor binding due to its unique structural features.

Mechanism of Action

The mechanism of action of 3-Iodo-4-nitro-1,1’-biphenyl depends on its application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions. In biological studies, its effects are mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

    4-Iodo-3-nitro-1,1’-biphenyl: Similar structure but with different substitution pattern.

    3-Bromo-4-nitro-1,1’-biphenyl: Bromine instead of iodine.

    3-Iodo-4-amino-1,1’-biphenyl: Amino group instead of nitro group.

Uniqueness: 3-Iodo-4-nitro-1,1’-biphenyl is unique due to the presence of both iodine and nitro groups, which confer distinct reactivity and potential for diverse applications. Its specific substitution pattern allows for targeted modifications and functionalizations, making it a valuable compound in synthetic and medicinal chemistry.

Properties

IUPAC Name

2-iodo-1-nitro-4-phenylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8INO2/c13-11-8-10(6-7-12(11)14(15)16)9-4-2-1-3-5-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGMDLJUMWXFQFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)[N+](=O)[O-])I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.